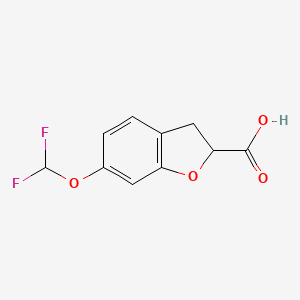

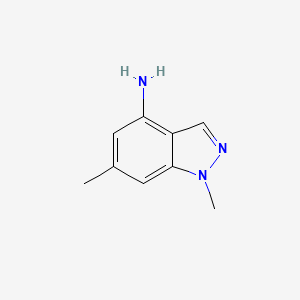

![molecular formula C13H16Cl2FN B1458407 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803589-34-5](/img/structure/B1458407.png)

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Overview

Description

The compound “3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” belongs to a class of organic compounds known as azabicyclo octanes . These are organic compounds containing a bicyclic structure that is made up of an eight-member carbon ring and a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to the wide array of interesting biological activities displayed by these compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 8-azabicyclo[3.2.1]octane core, with a fluorine atom and a chlorophenyl group attached to the third carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the chlorophenyl and fluoro groups .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities . This compound can be used in the stereoselective construction of tropane alkaloids, which are significant in medical research and pharmacology due to their analgesic, anticholinergic, and psychostimulant properties.

Organic Synthesis

As an important raw material and intermediate, this compound is utilized in organic synthesis . Its unique structure allows for the creation of complex molecules that can be used in the development of new drugs and materials.

Agrochemical Research

In the field of agrochemistry, this compound serves as an intermediate for the synthesis of chemicals that protect crops from pests and diseases . Its role in the development of safer and more effective agrochemicals is vital for sustainable agriculture.

Pharmaceutical Development

The pharmaceutical industry benefits from the use of this compound in the development of new therapeutic agents . Its structural features make it a valuable precursor in the synthesis of active pharmaceutical ingredients.

Dyestuff Field

This compound is also employed in the dyestuff field as an intermediate in the synthesis of various dyes . Its chemical properties can lead to the creation of new colors and patterns for industrial and artistic applications.

Drug Discovery

The 2-azabicyclo[3.2.1]octane core, which is related to the compound , has shown potential in drug discovery . It serves as a key synthetic intermediate in several total syntheses, and its unique structure can be leveraged to create novel therapeutic compounds.

Enantioselective Synthesis

The compound’s scaffold is used in enantioselective synthesis, which is crucial for creating medications with the correct chiral orientation . This is important for the efficacy and safety of pharmaceuticals.

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCTUADERWGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)

![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)

![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)